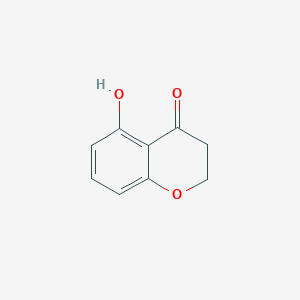

5-Hydroxychroman-4-one

概要

説明

Molecular Structure Analysis

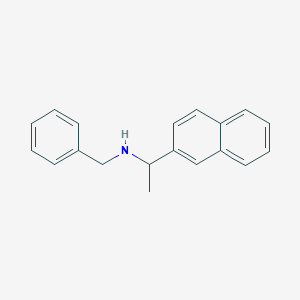

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone. The absence of a C2-C3 double bond in the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxychroman-4-one is 180.16 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4. Its Rotatable Bond Count is 0. The Exact Mass and Monoisotopic Mass is 180.04225873 g/mol. The Topological Polar Surface Area is 66.8 Ų. It has a Heavy Atom Count of 13 and a Formal Charge of 0 .科学的研究の応用

Anti-inflammatory Applications

5-Hydroxychroman-4-one derivatives have been identified as having significant roles in the pathological mechanisms of various inflammation-related diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. Their localized protective reaction to infection or injury makes them valuable in therapeutic settings .

Cosmetic Applications

These compounds are also active ingredients in cosmetic preparations aimed at the care, improvement, and refreshment of the texture of the skin and hair. They are used for treating skin and hair-related defects like inflammation, allergies, or aiding the wound healing process .

Medicinal Chemistry

The chroman-4-one skeleton is a key structural system in a large class of medicinal compounds. Synthetic derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities, making them important in drug development and chemical biology studies .

Synthetic Methodologies

Recent studies have focused on improving the methodologies for synthesizing 4-chromanone-derived compounds. This includes developing major synthetic methods of preparation for these derivatives, which is crucial for advancing their applications in various scientific fields .

Biological Studies

Chroman-4-one derivatives are subject to extensive biological studies due to their diverse pharmacological properties. Research in this area aims to understand their mechanisms of action and potential therapeutic benefits .

Pharmaceutical Activities

These compounds are explored for their pharmaceutical activities, which include but are not limited to antitumor, antiviral, antibacterial, and antioxidant properties. Their versatility makes them a focus of ongoing pharmaceutical research .

Chromanone-A Prerogative Therapeutic Scaffold: An Overview Current developments in the synthesis of 4-chromanone-derived compounds A Review on Chemical and Biological Studies of 4-Chromanone

作用機序

Target of Action

5-Hydroxychroman-4-one, a derivative of Chroman-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It is associated with diverse biological activities . Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Mode of Action

It is known that chroman-4-one derivatives interact with their targets to induce various biological responses . For example, chroman-4-one analogs displayed antiparasitic activity by targeting pteridine reductase-1 .

Biochemical Pathways

Chroman-4-one derivatives have been shown to influence a variety of biological processes, including inflammation, allergies, and wound healing .

Result of Action

The result of 5-Hydroxychroman-4-one’s action can vary depending on the specific biological activity. For instance, chroman-4-one derivatives have been shown to exhibit significant antibacterial activity against gram-positive and gram-negative bacteria .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLNADCNQAQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxychroman-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the alkyl substituent position in the synthesis of 5-hydroxychroman-4-ones?

A1: Research indicates that the position of the alkyl substituent on the starting resorcinol molecule plays a crucial role in determining the regioselectivity of 2,2-dimethylchroman-4-one formation. [] When synthesizing these compounds from 5-alkyl-substituted resorcinols, the reaction can lead to either 2,2-dimethyl-5-hydroxychroman-4-one or 2,2-dimethyl-7-hydroxychroman-4-one. The specific isomer formed depends on the directing influence of the alkyl group during the Friedel-Crafts acylation step. []

Q2: How are 5-hydroxychroman-4-one derivatives characterized?

A2: Scientists utilize a combination of experimental and theoretical techniques to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) and Proton (¹H) NMR, is instrumental in determining the structure. [] Researchers compare experimental chemical shifts with those predicted by theoretical calculations to confirm the compound's identity. Additionally, High-Performance Liquid Chromatography (HPLC) is used to analyze complex mixtures containing 5-hydroxychroman-4-one derivatives, as demonstrated in the analysis of extracts from Scilla nervosa. [] This technique allows for the separation and identification of individual compounds within the mixture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)